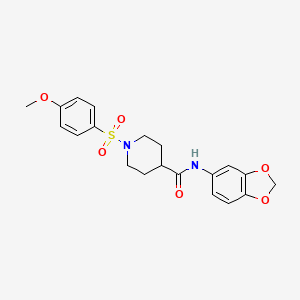

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Beschreibung

N-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a benzodioxol group (via an amide linkage) and a 4-methoxybenzenesulfonyl moiety. The benzodioxol ring (a methylenedioxyphenyl derivative) is a structural feature often associated with CNS activity, while the sulfonyl group is common in enzyme inhibitors or receptor antagonists. Its crystallographic data, if available, would likely be refined using programs like SHELXL due to its complexity .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-26-16-3-5-17(6-4-16)29(24,25)22-10-8-14(9-11-22)20(23)21-15-2-7-18-19(12-15)28-13-27-18/h2-7,12,14H,8-11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCFFWOEUWRNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzodioxole group, and the attachment of the methoxybenzenesulfonyl group. Common synthetic routes may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzodioxole Group: This step may involve the use of benzodioxole derivatives and suitable coupling reactions.

Attachment of the Methoxybenzenesulfonyl Group: This can be done using sulfonylation reactions with methoxybenzenesulfonyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Wirkmechanismus

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes align it with sulfonamide-containing and heterocyclic drug candidates. Below is a comparative analysis with pharmacologically relevant analogs from diverse sources:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- The target compound shares the sulfonamide group with 6-chloro-N-...benzothiadiazine, a feature critical for binding to enzymes like carbonic anhydrase .

- The benzodioxol ring is structurally analogous to the biphenyl-tetrazole system in angiotensin receptor blockers (e.g., valsartan derivatives), though lacking the tetrazole’s ionic binding capability .

Functional Divergence :

- Unlike dihydropyridine-based calcium channel blockers (e.g., 3-ethyl 5-methyl...), the target compound’s piperidine core lacks the conjugated diene system necessary for voltage-gated calcium channel modulation .

- The methoxybenzenesulfonyl group may enhance metabolic stability compared to simpler sulfonamides, as seen in optimized kinase inhibitors .

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of organic molecules characterized by the presence of a benzodioxole moiety and a piperidine ring. Its structure can be represented as follows:

- Chemical Formula : CHNOS

- IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects, including:

- Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against various strains, such as Salmonella typhi and Bacillus subtilis. These findings align with similar compounds that possess piperidine and sulfonyl functionalities, which are known for their antimicrobial properties .

- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant in the context of treating neurodegenerative diseases like Alzheimer’s .

Synthesis and Characterization

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used for confirming the structure.

- Infrared Spectroscopy (IR) : To identify functional groups.

1. Antibacterial Screening

A study synthesized several piperidine derivatives and evaluated their antibacterial properties. The most active compounds were found to have IC50 values indicating strong activity against specific bacterial strains. For instance, compounds with similar structural motifs demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition Studies

Research has highlighted that compounds with the piperidine nucleus exhibit potent AChE inhibition. In one study, derivatives were tested for their ability to inhibit urease, showing promising results that could lead to therapeutic applications in treating conditions related to urea metabolism .

Table 1: Antibacterial Activity of Selected Compounds

| Compound Name | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 15.2 |

| Compound B | Bacillus subtilis | 10.5 |

| N-(2H-BDZ) | Staphylococcus aureus | 12.3 |

Table 2: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 5.0 |

| N-(2H-BDZ) | Urease | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.